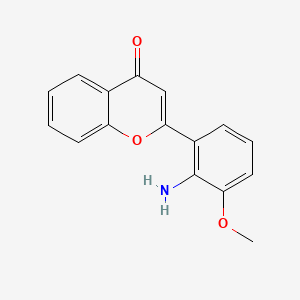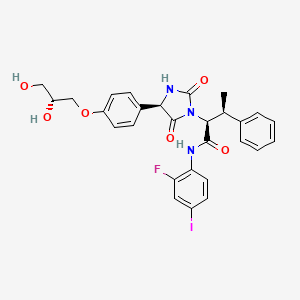
Ziram
Descripción general
Descripción
Ziram, also known as Zinc bis(dimethyldithiocarbamate), is a coordination complex of zinc with dimethyldithiocarbamate . It is a pale yellow solid that is used as a fungicide, the sulfur vulcanization of rubber, and other industrial applications . It was introduced in the United States in 1960 as a broad-spectrum fungicide .
Synthesis Analysis
This compound can be detected in fruit matrices using LC-MS/MS, following methylation . This gives rise to short analysis times, enabling a large number of samples to be quantified in a single batch .Molecular Structure Analysis
This compound is a prototypical zinc dithiocarbamate, a broad class of coordination complexes with the formulae Zn(R2NCS2)2, where R can be varied . The compound is a dimeric, i.e., its proper formula is [Zn(S2CNR2)2]2 .Chemical Reactions Analysis
This compound increases the probability of synaptic vesicle release by dysregulation of the ubiquitin signaling system . After reacting with this compound, increased CsPbBr3 QD surface defects and structural changes led to a decrease in the fluorescence intensity of the CsPbBr3 QDs .Physical And Chemical Properties Analysis
This compound is a crystalline white solid . It has a melting point of 250°C and a density of 1.66 at 25°C . It is practically insoluble in water (65 mg/l) but soluble in ethanol, acetone, benzene, carbon tetrachloride, and dilute caustic solutions .Mecanismo De Acción
Target of Action
Ziram, a zinc dithiocarbamate, primarily targets the nervous system, liver, and thyroid . It also interacts with α-synuclein, a protein that regulates dopamine release . By increasing the α-synuclein level, this compound selectively causes dopamine-mediated cell damage .
Mode of Action
This compound inhibits the ubiquitin E1 ligase of proteasomes, leading to dopamine-mediated cell damage . It also affects the functions and polarization of human monocyte-derived macrophages . At certain concentrations, this compound can increase phagocytosis, inhibit oxidative bursts triggered by zymosan, and reduce the production of pro-inflammatory cytokines/chemokines induced by LPS .
Biochemical Pathways
This compound’s interaction with its targets leads to changes in several biochemical pathways. It induces the expression of several antioxidant genes such as HMOX1, SOD2, and catalase, suggesting the induction of oxidative stress . This oxidative stress could be involved in the increase in late apoptosis induced by this compound . This compound also modulates macrophages to an M2-like anti-inflammatory phenotype, which is often associated with various diseases .
Pharmacokinetics
It is known that this compound has a low aqueous solubility and is quite volatile .
Result of Action
This compound’s action results in several molecular and cellular effects. It can cause inflammation, hyperplasia, and necrosis in the larynx . It can also lead to changes in blood parameters, biochemical parameters, and increased liver and thyroid weights . This compound has been found to have sensitizing effects on the skin of guinea pigs .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. The stability of this compound is dependent on the pH . At 25°C, the time required for half of the substance to decompose is 10.4 minutes at a pH of 5, 17.7 hours at a pH of 7, and 6.3 days at a pH of 9 . It is also known that this compound is moderately toxic to mammals and is considered to be mutagenic and a recognized irritant . It is highly toxic to birds, fish, and aquatic invertebrates, and moderately toxic to algae, honeybees, and earthworms .
Aplicaciones Científicas De Investigación
Determinación Fluorométrica
El Ziram se ha utilizado en el desarrollo de una estrategia fluorométrica novedosa y fácil para su propia determinación . Esta estrategia se basa en puntos cuánticos de CsPbBr3 (QD). Después de reaccionar con this compound, el aumento de los defectos de superficie de los QD de CsPbBr3 y los cambios estructurales conducen a una disminución en la intensidad de fluorescencia de los QD de CsPbBr3 . Este método ha mostrado una aplicación prometedora en la seguridad alimentaria .
Detección de plaguicidas
El this compound es un plaguicida y su detección es de gran importancia para la seguridad de la salud pública . Los métodos tradicionales para la detección de this compound, que incluyen la cromatografía de gases (GC), la espectrofotometría de absorción y la espectroscopia de infrarrojo por transformada de Fourier (FTIR), dependen principalmente del uso de instrumentos analíticos a gran escala . Estas técnicas muestran ventajas en la detección de this compound debido a su alta precisión y sensibilidad .
Acción antifúngica
El this compound se ha cargado en nanogeles funcionalizados para la acción antifúngica . El método de aplicación del portador de nanogel es crucial para su eficiencia y entrega antifúngica sostenida .
Síntesis de puntos cuánticos
Se utilizó un método fácil y sin gas inerte para la síntesis de QD de CsPbBr3, que mostró un comportamiento de fluorescencia de apagado para el this compound . La intensidad de fluorescencia de los QD de CsPbBr3 fue inversamente proporcional a la concentración de this compound .
Seguridad alimentaria
La capacidad de detección de la estrategia fluorométrica muestra una aplicación prometedora en la seguridad alimentaria . Se obtuvieron recuperaciones satisfactorias en muestras de fruta enriquecidas, lo que demuestra que este método es capaz de detectar this compound en muestras reales .
Seguridad de la salud pública
Existe una creciente cantidad de evidencia que respalda la asociación entre la absorción de this compound y ciertas enfermedades neurológicas . Por lo tanto, la detección de residuos de this compound es de gran importancia para la seguridad de la salud pública .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Ziram plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to increase zymosan phagocytosis at a concentration of 0.01 μmol.L−1 . At a concentration of 10 μmol.L−1, this compound completely inhibits this phagocytic process, the oxidative burst triggered by zymosan, and the production of TNF-α, IL-1β, IL-6, and CCL2 triggered by LPS .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound at 10 μmol.L−1 inhibits the gene expression of M2 markers (CD36, CD163) and induces gene expression of other M2 markers CD209, CD11b, and CD16 .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For example, this compound and disulfiram at 0.01 μmol.L−1 increased zymosan phagocytosis. In contrast, this compound at 10 μmol.L−1 completely inhibited this phagocytic process, the oxidative burst triggered by zymosan, and the production of TNF-α, IL-1β, IL-6, and CCL2 triggered by LPS .
Propiedades
| { "Design of the Synthesis Pathway": "Ziram can be synthesized by reacting carbon disulfide with dimethylamine followed by reaction with zinc chloride. The resulting intermediate is then treated with hydrogen sulfide to yield Ziram.", "Starting Materials": ["Carbon disulfide", "Dimethylamine", "Zinc chloride", "Hydrogen sulfide"], "Reaction": [ "Step 1: React carbon disulfide with dimethylamine in the presence of a catalyst to form a dithiocarbamate intermediate.", "Step 2: Add zinc chloride to the intermediate and stir for several hours to yield a zinc dithiocarbamate complex.", "Step 3: Treat the complex with hydrogen sulfide to release Ziram as a white solid precipitate.", "Step 4: Purify and isolate Ziram using standard laboratory techniques." ] } | |
| 137-30-4 | |
Fórmula molecular |
C6H12N2S4Zn |
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
zinc;N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/2C3H7NS2.Zn/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |
Clave InChI |
DUBNHZYBDBBJHD-UHFFFAOYSA-L |
Impurezas |
In Japan ... technical grade ... /contains/ less than 0.5% water, 0.4-0.5% sodium chloride & 1.0-1.1% other impurities (mostly zinc methyldithiocarbamate). |
SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Zn+2] |
SMILES canónico |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Zn+2] |
Apariencia |
Solid powder |
Color/Form |
Crystals from hot chloroform + alcohol White when pure Colorless powder Crystalline white solid |
Densidad |
1.66 at 77 °F (NTP, 1992) 1.66 @ 25 °C referred to water at 4 °C 1.7 g/cm³ |
Punto de inflamación |
200 °F (NTP, 1992) |
melting_point |
482 °F (NTP, 1992) 246 °C 240-250 °C |
| 137-30-4 | |
Descripción física |
Ziram is an odorless white powder. (NTP, 1992) DryPowder WHITE POWDER. Odorless white powder. |
Pictogramas |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
Biological activity of Mezene remains practically unvaried for 2 yr under environmental conditions, provided stored as directed. |
Solubilidad |
less than 1 mg/mL at 70° F (NTP, 1992) Soluble in carbon disulfide, chloroform, dilute alkalies, and concentrated HCl. In alcohol: less than 0.2 g/100 ml @ 25 °C; in acetone: less than 0.5 g/100 ml @ 25 °C; in benzene: less than 0.5 g/100 ml @ 25 °C; in carbon tetrachloride: less than 0.2 g/100 ml @ 25 °C; in ether: less than 0.2 g/100 ml @ 25 °C; in naphtha: 0.5 g/100 ml @ 25 °C. sol in diluted caustic soln. Soluble in alkali. In water, 65 mg/l @ 25 °C Solubility in water: very poo |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Cuman L Dimethyldithiocarbamate, Zinc Fuklasin Milbam Zerlate Zinc Dimethyldithiocarbamate Ziram |
Presión de vapor |
Negligible (NTP, 1992) 7.5X10-9 mm Hg @ 0 °C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
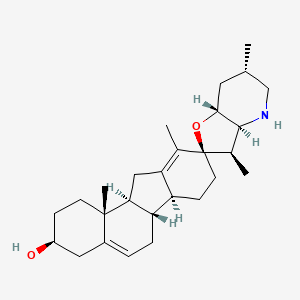
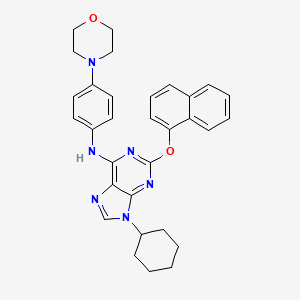
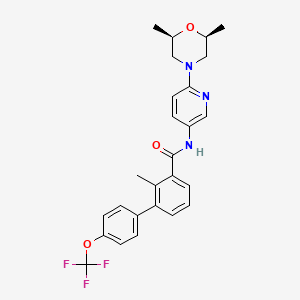

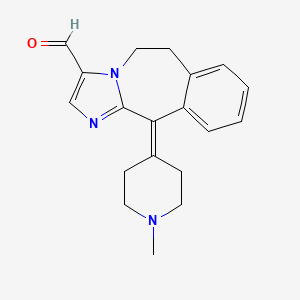
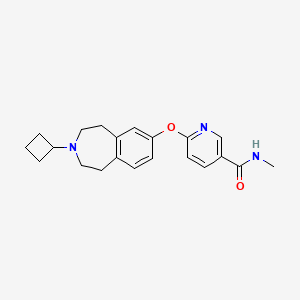
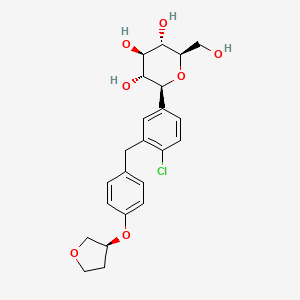
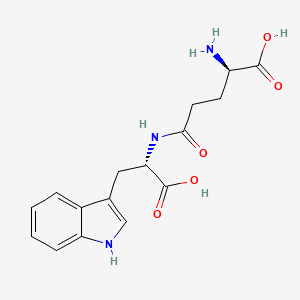
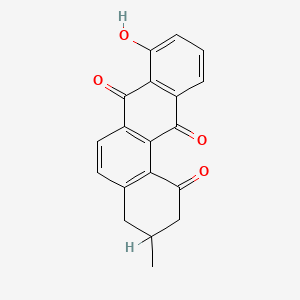
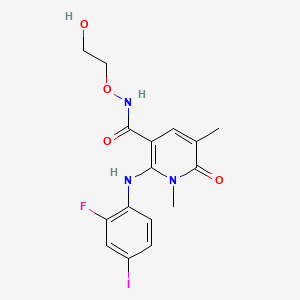
![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1684324.png)

